3'-Methylacetophenone

Beschreibung

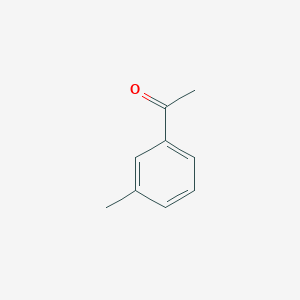

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSELPMWGWDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074717 | |

| Record name | Ethanone, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | 3-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-74-0 | |

| Record name | 3′-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylacetophenone and Its Derivatives

Direct Synthetic Routes to 3'-Methylacetophenone

Direct routes to this compound involve the formation of the key carbon-carbon bond that attaches the acetyl group to the m-tolyl moiety.

Modern synthetic strategies offer routes to aryl ketones via transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed coupling of organoboron compounds, such as arylboronic acids (a Suzuki-Miyaura type reaction), represents a powerful method for forming aryl-aryl or aryl-acyl bonds. oup.com For the synthesis of this compound, a relevant approach involves the reaction between a nitrile and an arylboronic acid.

A specific procedure demonstrates the synthesis of this compound from a nitrile and an arylboronic acid using a palladium catalyst. chemicalbook.com The reaction is carried out under an inert atmosphere, with palladium(II) acetate (B1210297) serving as the catalyst precursor in the presence of a bipyridyl (bpy) ligand. chemicalbook.com

General Reaction Conditions: A mixture of the nitrile substrate, arylboronic acid, palladium(II) acetate, bipyridyl, and trifluoroacetic acid (TFA) in a tetrahydrofuran (B95107) (THF) and water solvent system is heated for an extended period. chemicalbook.com Upon completion, the product is isolated using standard extraction and purification techniques like flash column chromatography. chemicalbook.com

| Component | Role | Example Reagent |

| Aryl Source | Provides the tolyl group | m-tolylboronic acid |

| Acyl Source | Provides the acetyl group | Acetonitrile (B52724) |

| Catalyst | Facilitates C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Stabilizes the catalyst | 2,2'-Bipyridinyl (bpy) |

| Solvent | Dissolves reactants | Tetrahydrofuran (THF) / Water |

This methodology is advantageous for its functional group tolerance, although the availability of the starting organoboron compounds can be a consideration. acs.org The mechanism generally involves an oxidative addition of the palladium(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the ketone product and regenerate the catalyst. researchgate.net

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a traditional route for synthesizing aryl ketones. researchgate.net This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a strong Lewis acid catalyst. scispace.comyoutube.com

When toluene (B28343) is used as the substrate with an acetylating agent (like acetyl chloride or acetic anhydride), the reaction predominantly yields a mixture of ortho- and para-methylacetophenone, with the para isomer (4'-methylacetophenone) being the major product due to steric hindrance. youtube.comguidechem.com The synthesis of the meta isomer, this compound, via direct acylation of toluene is not favored as the methyl group is an ortho, para-director. Therefore, alternative starting materials are typically required to achieve the desired meta-substitution pattern.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the classic approach for Friedel-Crafts acylation. scispace.com Traditional catalysts are strong Lewis acids that can activate the acylating agent to form a highly electrophilic acylium ion.

Common Homogeneous Catalysts:

Aluminum Chloride (AlCl₃): The most common and powerful catalyst for this reaction. youtube.comscribd.com It is typically used in stoichiometric amounts because it complexes with the product ketone.

Other Metal Halides: Ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) are also used. scispace.com

Brønsted Acids: Strong proton acids can also catalyze the reaction. scispace.com

These homogeneous catalysts, while effective, present significant drawbacks, including their corrosive nature, the large quantities required, and the generation of toxic and often hazardous waste streams from quenching the reaction. scispace.comajrconline.org

To overcome the limitations of homogeneous systems, significant research has focused on developing solid, reusable heterogeneous catalysts. researchgate.net These catalysts offer advantages in terms of environmental impact, catalyst recyclability, and often, improved product selectivity. scispace.comajrconline.org

Examples of Heterogeneous Catalysts for Toluene Acylation:

Zeolites: These microporous aluminosilicate (B74896) minerals are highly effective solid acid catalysts. Their shape-selective nature can enhance the yield of specific isomers, particularly the para product in the acylation of toluene. ajrconline.orgtandfonline.comresearchgate.net H-ZSM-5, H-mordenite, and H-USY are among the zeolites studied for this transformation. researchgate.netvub.be

Heteropoly Acids (HPAs): These materials possess high acidity and can be rendered insoluble, for example, as cesium salts (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀), making them effective and recyclable catalysts for acylation. scispace.com

Ferrites and Supported Catalysts: Various metal oxides, such as ferrites or polyaniline-supported zinc oxide nanoparticles, have been developed as stable and active heterogeneous catalysts for Friedel-Crafts acylation. ajrconline.orgresearchgate.net

| Catalyst Type | Example | Phase | Key Advantages/Findings | Reference |

| Homogeneous | Aluminum Chloride (AlCl₃) | Liquid | High activity, traditional method | scispace.com, youtube.com |

| Heterogeneous | H-ZSM-5 Zeolite | Solid | High para-selectivity, reusable | tandfonline.com, researchgate.net |

| Heterogeneous | H-USY Zeolite | Solid | Active catalyst, yields primarily methylacetophenone | vub.be, researchgate.net |

| Heterogeneous | Insoluble HPA Salts | Solid | High acidity, recyclable, halogen-free process | scispace.com |

| Heterogeneous | Ferrites (e.g., NSF-7) | Solid | High yield and selectivity for p-MAP at 300 °C | ajrconline.org |

Acylation Reactions: Friedel-Crafts Acylation of Toluene Analogues

Derivatization Strategies from this compound as a Substrate

This compound serves as a versatile starting material for the synthesis of more complex molecules through various functionalization reactions.

The aromatic ring of this compound can undergo electrophilic halogenation to introduce bromine atoms. The synthesis of 4'-Bromo-3'-methylacetophenone is a key transformation, as this derivative is a valuable building block for pharmaceuticals and other fine chemicals. chemicalbook.combiosynth.com

The bromination of this compound is a regioselective reaction. chemicalbook.com The directing effects of the existing substituents—the ortho, para-directing methyl group and the meta-directing acetyl group—synergize to direct the incoming electrophile (bromine) to the position para to the methyl group and meta to the acetyl group, which is the C4 position.

A common and effective method for this transformation involves using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. chemicalbook.com This approach provides good control and selectivity. chemicalbook.com Alternatively, molecular bromine (Br₂) can be used, often in the presence of a catalyst like aluminum chloride. The reaction conditions, including solvent, temperature, and time, are optimized to ensure high yield and purity of the desired 4'-bromo product. chemicalbook.com

| Starting Material | Reagent | Product | Key Outcome | Reference |

| This compound | N-Bromosuccinimide (NBS) | 4'-Bromo-3'-methylacetophenone | Selective bromination at the para position relative to the methyl group. | chemicalbook.com |

| This compound | Bromine (Br₂) / AlCl₃ | 4'-Bromo-3'-methylacetophenone | Catalytic bromination to yield the target compound. |

The resulting 4'-Bromo-3'-methylacetophenone is itself a versatile intermediate. The presence of the bromine atom, a good leaving group, allows for a wide range of subsequent reactions, including nucleophilic substitutions and palladium-catalyzed couplings, further expanding its utility in organic synthesis. chemicalbook.com

Synthesis of Chalcone (B49325) Derivatives from Substituted Methylacetophenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant precursors in the synthesis of flavonoids and other heterocyclic compounds. iajps.comchemrevlett.com They are typically synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. chemrevlett.comwikipedia.org

The synthesis involves reacting a substituted methylacetophenone, such as this compound or its analogues, with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. iajps.comchemrevlett.comnih.gov For instance, new chalcone derivatives have been synthesized from 4-fluoro-3-methyl-acetophenone and different aromatic aldehydes using Claisen-Schmidt condensation. iajps.com The reaction mixture is typically stirred at room temperature, and the resulting chalcone precipitates upon acidification after being poured into crushed ice. iajps.com The general reaction scheme is as follows:

Scheme 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

R-C₆H₄-CHO + CH₃-CO-C₆H₄-CH₃ --(Base)--> R-C₆H₄-CH=CH-CO-C₆H₄-CH₃ + H₂O

The yields of these reactions can vary significantly depending on the specific reactants and conditions, but high yields, often between 75-90%, have been reported for several derivatives. nih.gov The synthesized chalcones serve as crucial intermediates for creating a wide range of heterocyclic products. grafiati.com

Table 1: Examples of Chalcone Synthesis from Substituted Acetophenones

| Acetophenone Derivative | Aldehyde Reactant | Product Name | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylacetophenone | 3-Methyl-benzaldehyde | 3-m-Tolyl-1-p-tolylpropenone | 75-90 | nih.gov |

| 4-Methoxyacetophenone | 3-Methyl-benzaldehyde | 1-(4-Methoxyphenyl)-3-m-tolylpropenone | 75-90 | nih.gov |

| 4-Fluoro-3-methyl acetophenone | 4-Chlorobenzaldehyde | (2E)-3-(4-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one | N/A | iajps.comresearchgate.net |

| 4-Hydroxy-3-methylacetophenone | Various Aromatic Aldehydes | Corresponding Chalcones | N/A | grafiati.com |

Preparation of Hydrazone Analogues from Methylacetophenones for Targeted Synthesis

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are known for their importance as intermediates in organic synthesis and for their diverse biological activities. jcbsc.orgminarjournal.com They are typically prepared through the condensation reaction of a ketone, such as this compound, with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, p-tosylhydrazone). jcbsc.orgpnrjournal.com

The synthesis generally involves heating an equimolar mixture of the methylacetophenone and the desired hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). jcbsc.orgsemanticscholar.org The reaction mixture is refluxed for several hours, and upon cooling, the hydrazone product precipitates and can be purified by recrystallization. jcbsc.org For example, 4'-methylacetophenone (B140295) has been reacted with 4-phenyl-3-thiosemicarbazide and p-toluenesulfonylhydrazide to produce the corresponding hydrazone derivatives with yields ranging from 59% to 90%. jcbsc.org

These hydrazone analogues are valuable for targeted synthesis. For instance, chalcones derived from methylacetophenones can be reacted with hydrazine hydrate (B1144303) to synthesize pyrazoline derivatives, a class of heterocyclic compounds. grafiati.com

Table 2: Synthesis of Hydrazone Derivatives from 4'-Methylacetophenone

| Hydrazine Reactant | Product | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Phenyl-3-thiosemicarbazide | 4'-Methylacetophenone 4-phenyl-3-thiosemicarbazone | 2-4 | 59-90 | jcbsc.org |

| p-Tolylsulfonylhydrazide | 4'-Methylacetophenone p-tosylhydrazone | 2-4 | 59-90 | jcbsc.org |

Advanced Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. smolecule.com Green chemistry principles, which focus on reducing waste, eliminating hazardous substances, and improving atom economy, are being applied to the synthesis of acetophenone derivatives. smolecule.comnih.gov This includes the use of solvent-free reaction conditions, microwave irradiation, and biocatalysis to create more sustainable synthetic routes. nih.govacs.org For example, quantitative yields in Claisen-Schmidt reactions have been achieved in the absence of solvents. wikipedia.org Similarly, microwave-assisted synthesis has been recognized as an efficient green chemistry tool, offering advantages like shorter reaction times, pure products, and excellent yields. acs.org

Exploration of Photochemical Synthesis Pathways

Photochemical reactions offer unique pathways for molecular transformations, often under mild conditions. The photoenolization of ortho-alkyl aromatic ketones is a well-studied phenomenon that can be harnessed for synthesis. scispace.com For this compound, research has explored the photochemical deuterium (B1214612) exchange of the methyl group when irradiated in acidic heavy water (D₂O), indicating the formation of a photoenol intermediate. grafiati.com While direct photochemical synthesis of the this compound core is less common, photochemical methods are employed to create complex derivatives. For instance, the photoenolization of 2-methylacetophenone and related compounds is a key step in the synthesis of functionalized indan-1-ones. acs.org These light-driven reactions provide access to reactive intermediates that are difficult to generate through thermal methods, opening avenues for novel molecular architectures.

Development of Biocatalytic Transformations for Acetophenone Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild, environmentally friendly reaction conditions. unimi.it The asymmetric reduction of acetophenone derivatives to produce valuable chiral secondary alcohols is a prime example of this approach. tandfonline.com

Various microorganisms, including yeasts like Debaryomyces hansenii and Pichia glucozyma, as well as bacteria and marine algae, have been successfully used as biocatalysts. unimi.ittandfonline.comresearchgate.net These whole-cell biotransformations can convert substituted acetophenones into their corresponding optically active (S)- or (R)-alcohols with high conversion rates and excellent enantiomeric excess (often >99%). tandfonline.commdpi.com For example, Debaryomyces hansenii P1 has been shown to effectively reduce various acetophenone derivatives to their corresponding chiral alcohols. tandfonline.com Similarly, red marine algae have been used for the biocatalytic reduction of acetophenones, producing exclusively (S)-phenylethanols with high enantiomeric excess. researchgate.net These biocatalytic methods are an attractive alternative to chemical reduction processes, avoiding the use of heavy metals and harsh reagents. unimi.it

Table 3: Biocatalytic Reduction of Acetophenone Derivatives

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Debaryomyces hansenii P1 | Substituted Acetophenones | Optically active secondary alcohols | Up to 99% | tandfonline.com |

| Pichia glucozyma (KRED1-Pglu) | Aromatic Ketones | (S)-alcohols | High | unimi.it |

| Galactomyces candidus GZ1 | Substituted Acetophenones | (R)-alcohols | >99.9% | conicet.gov.ar |

| Bostrychia radicans (Red Marine Algae) | Acetophenone derivatives | (S)-2-phenylethanols | >99% | researchgate.net |

| Metschnikowia koreensis | p-fluoroacetophenone | (S)-alcohol | >99% | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4'-Methylacetophenone |

| 4-Fluoro-3-methyl-acetophenone |

| 4-Hydroxy-3-methylacetophenone |

| 4-Methoxyacetophenone |

| p-fluoroacetophenone |

| 2-methylacetophenone |

| Chalcone |

| 3-m-Tolyl-1-p-tolylpropenone |

| 1-(4-Methoxyphenyl)-3-m-tolylpropenone |

| (2E)-3-(4-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one |

| Hydrazone |

| 4'-Methylacetophenone 4-phenyl-3-thiosemicarbazone |

| 4'-Methylacetophenone p-tosylhydrazone |

| Pyrazoline |

| 3-Methyl-benzaldehyde |

| 4-Chlorobenzaldehyde |

| Phenylhydrazine |

| p-Toluenesulfonylhydrazide |

| 4-Phenyl-3-thiosemicarbazide |

| Indan-1-one |

| Ethanol |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Glacial Acetic Acid |

| (S)-phenylethanol |

Mechanistic Investigations of 3 Methylacetophenone Reactivity

Photochemical Reaction Mechanisms of 3'-Methylacetophenone

The absorption of light energy can induce unique transformations in this compound that are not observed under thermal conditions. These photochemical reactions often proceed through excited electronic states with distinct reactivity.

An interesting photochemical reaction of this compound involves the exchange of hydrogen atoms for deuterium (B1214612) atoms on its meta-methyl group when irradiated in an acidic aqueous environment. acs.orgnih.gov Research has shown that photolysis of this compound in acidic heavy water (D₂O) leads to the activation of the normally unreactive m-methyl group, resulting in deuterium exchange with a quantum yield of approximately 0.1. acs.orgnih.gov This reaction is notably absent in neutral aqueous solutions or in deuterated organic solvents like acetonitrile (B52724) (CD₃CN). acs.orgnih.gov

The proposed mechanism for this transformation involves the initial excitation of the this compound molecule to its triplet excited state. acs.orgnih.gov In the presence of a strong acid, the carbonyl oxygen of this excited state is protonated. acs.orgnih.gov This protonation is crucial for the subsequent steps that lead to the exchange of deuterium at the methyl group. The reaction highlights a unique case of photo-induced activation of a typically inert C-H bond at a position remote from the primary chromophore.

Nucleophilic Substitution Pathways and Reactivity Profiles

While this compound itself is not a primary substrate for nucleophilic aromatic substitution due to the absence of a suitable leaving group on the aromatic ring, the principles of such reactions can be understood by examining related compounds and the electronic influence of its functional groups. The acetyl group (COCH₃) is an electron-withdrawing group, which can influence the reactivity of the aromatic ring towards nucleophiles, particularly in derivatives where a leaving group is present. mdpi.com For instance, in substituted dichlorobenzenes, an acetyl group accelerates the rate of methoxycarbonylation, a type of nucleophilic substitution. mdpi.com

In a related compound, 3'-bromo-4'-methylacetophenone, the bromine atom can be displaced by various nucleophiles. Common reagents used for such substitutions include sodium methoxide, potassium cyanide, and various amines. These reactions demonstrate that the aromatic ring of a methylacetophenone derivative is susceptible to nucleophilic attack when a good leaving group is present.

Oxidative Transformation Pathways of Acetophenone (B1666503) Derivatives

The acetyl and methyl groups of acetophenone derivatives are susceptible to oxidation under various conditions, leading to a range of products. These transformations can be highly selective or can be part of environmental degradation processes.

The selective oxidation of precursors to form acetophenone derivatives is a key synthetic strategy. For example, p-methylacetophenone can be selectively produced from the catalytic aerobic oxidation of p-cymene (B1678584) using mixed metal catalyst systems like Co(OAc)₂/MnBr₂ or Co(NO₃)₂/MnBr₂. acs.org

Acetophenone derivatives can also undergo further oxidative transformations. For instance, the oxidation of secondary aryl alcohols, which can be formed from the reduction of acetophenones, can lead to the cleavage of C(OH)-C bonds to synthesize aryl nitriles in the presence of a copper catalyst, oxygen, and an ammonia (B1221849) source. researchgate.net Another oxidative process is the α-benzoyloxylation of ketones, where ketones like acetophenone react with arylmethanes in the presence of tert-butyl hydroperoxide (TBHP) and iodine to form α-benzoyloxy ketones. rsc.org

| Reaction Type | Substrate(s) | Key Reagents/Catalysts | Major Product(s) | Reference |

|---|---|---|---|---|

| Selective Oxidation | p-Cymene | Co(OAc)₂/MnBr₂, Air | p-Methylacetophenone | acs.org |

| Oxidative Cleavage | Secondary Aryl Alcohols | Cu(OAc)₂, O₂, (NH₄)₂CO₃ | Aryl Nitriles | researchgate.net |

| α-Benzoyloxylation | Acetophenone, Toluene (B28343) | I₂, TBHP | 1-Oxo-1-phenylethyl benzoate | rsc.org |

In the environment, chemical compounds can be transformed by sunlight. This compound has been identified as a product of the heterogeneous phototransformation of halogenated polycyclic aromatic hydrocarbons (XPAHs). copernicus.orgcopernicus.orgcopernicus.org For instance, when particulate matter containing certain chlorinated pyrenes is exposed to simulated sunlight, this compound is among the identified degradation products. copernicus.orgcopernicus.org This indicates that it can be formed in the atmosphere through the photochemical breakdown of larger pollutants, playing a role in their environmental fate. copernicus.orgcopernicus.orgcopernicus.org

Reaction Dynamics with Strong Acids, Bases, and Oxidizing Agents

Safety data for this compound consistently identifies strong acids, strong bases, and strong oxidizing agents as materials to avoid, indicating a high potential for reaction. fishersci.comthermofisher.com

Strong Acids: In the presence of strong acids, the carbonyl oxygen of this compound can be protonated. This activation is a key step in certain reactions, such as the photochemically induced deuterium exchange discussed previously. acs.orgnih.gov

Strong Bases: Strong bases can deprotonate the α-hydrogens on the acetyl group, forming an enolate. This enolate is a key intermediate in various reactions, such as aldol (B89426) condensations and alkylations. The acidity of these α-hydrogens makes them susceptible to abstraction by strong bases. libretexts.org

Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents. fishersci.comthermofisher.com These agents can potentially oxidize the acetyl group or the methyl group on the aromatic ring, leading to the formation of carboxylic acids or other oxidation products. The specific products would depend on the strength and nature of the oxidizing agent used.

| Reagent Type | Site of Interaction | Expected Transformation/Intermediate | Reference |

|---|---|---|---|

| Strong Acids | Carbonyl Oxygen | Protonation of the carbonyl group | acs.orgnih.gov |

| Strong Bases | α-Hydrogens of Acetyl Group | Formation of an enolate intermediate | libretexts.org |

| Strong Oxidizing Agents | Acetyl group, Methyl group on the ring | Oxidation to carboxylic acids or other products | fishersci.comthermofisher.com |

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 3 Methylacetophenone

Experimental Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For 3'-Methylacetophenone, both ¹H and ¹³C NMR spectroscopy are employed to elucidate its structure. jove.com

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments. The methyl protons of the acetyl group and the methyl group on the benzene (B151609) ring each give rise to a singlet, but at different chemical shifts. rsc.orgchemicalbook.com

The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the adjacent functional groups. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following peaks can be observed:

A singlet corresponding to the methyl protons of the acetyl group (CH₃-C=O).

A singlet for the methyl protons attached to the aromatic ring (Ar-CH₃).

A series of multiplets for the aromatic protons, reflecting their coupling with each other.

The integration of these peaks provides the ratio of the number of protons of each type, confirming the presence of the respective groups in the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C2-H, C6-H) | ~7.76 | m | 2H |

| Aromatic (C4-H, C5-H) | ~7.35 | m | 2H |

| Acetyl (CH₃) | ~2.57 | s | 3H |

| Aromatic Methyl (CH₃) | ~2.40 | s | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgchemicalbook.com Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is significantly deshielded and appears at a high chemical shift value (downfield). The aromatic carbons show a range of chemical shifts depending on their position relative to the acetyl and methyl substituents. The carbon of the methyl group on the ring and the acetyl methyl carbon appear at lower chemical shift values (upfield). researchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198.3 |

| C1' | ~138.3 |

| C3' | ~137.2 |

| C5' | ~133.8 |

| C6' | ~128.7 |

| C4' | ~128.4 |

| C2' | ~125.6 |

| Acetyl CH₃ | ~26.6 |

| Aromatic CH₃ | ~21.3 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. nih.govuq.edu.au The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features. chemicalbook.com

A strong absorption band is observed for the carbonyl (C=O) stretching vibration, which is a hallmark of ketones. The exact position of this band can be influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are typically seen as a group of weaker bands at wavenumbers just above 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups appear in the region just below 3000 cm⁻¹. The spectrum also contains bands corresponding to aromatic C=C stretching vibrations and various bending vibrations. acs.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. For a molecule like this compound, which possesses a center of symmetry, some vibrational modes may be active in Raman but not in IR, and vice versa.

The FT-Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the aromatic ring. The C=O stretching vibration also gives a characteristic Raman signal. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uq.edu.au Molecules containing chromophores, such as the carbonyl group and the benzene ring in this compound, can absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. shu.ac.ukelte.hu

The UV-Vis spectrum of this compound typically exhibits two main absorption bands. researchgate.net These correspond to the π → π* and n → π* electronic transitions. elte.huuomustansiriyah.edu.iq The π → π* transition, which is generally more intense, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group. The less intense n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. shu.ac.ukuomustansiriyah.edu.iq The position and intensity of these bands can be affected by the solvent used. uomustansiriyah.edu.iq

| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~250 | High |

| n → π | ~320 | Low |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis

The mass spectrum of this compound, a compound with a molecular ion at m/z 134, displays a characteristic fragmentation pattern under electron ionization. msu.edu A notable study comparing the mass spectra of the three methyl-acetophenone isomers (2-methyl, 3-methyl, and 4-methyl) revealed very similar fragmentation patterns when using electron ionization. msu.edu However, significant differences emerge with femtosecond laser ionization, where this compound shows a higher molecular ion abundance and lower benzoyl ion abundance compared to its isomers. msu.edu

The typical fragmentation of acetophenones involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the mass spectrum is characterized by several key fragments. sapub.org The molecular ion peak [M]+ is observed at m/z 134. sapub.org The loss of a methyl group (CH3) from the acetyl moiety leads to the formation of the m-toluoyl cation, which is often the base peak at m/z 119. sapub.org Another prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion, which is formed through rearrangement and loss of carbon monoxide (CO) from the m-toluoyl cation. sapub.org Other significant fragments can be seen at m/z 65 and m/z 50. sapub.org

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides further details on the fragmentation. The retention time for this compound is a key parameter in its identification in a mixture of isomers. sapub.org In one analysis, the elution order was 2-methylacetophenone, followed by 3-methylacetophenone, and then 4-methylacetophenone. sapub.org

A detailed breakdown of the major fragments observed in the electron ionization mass spectrum of this compound is provided in the table below. sapub.org

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 134 | 20 | [M]+ (Molecular Ion) |

| 119 | 100 | [M-CH3]+ |

| 91 | 100 | [C7H7]+ (Tropylium ion) |

| 65 | 22 | [C5H5]+ |

| 50 | 6 | [C4H2]+ |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to understand the molecular properties of this compound at a deeper level.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. dergipark.org.trresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain optimized geometries, vibrational frequencies, and electronic properties. dergipark.org.trresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as geometry optimization. researchgate.netnih.gov These calculations help in understanding the conformational preferences of the molecule. For acetophenone (B1666503) and its derivatives, the orientation of the acetyl group relative to the benzene ring is a key conformational feature. The s-trans arrangement, where the carbonyl oxygen is anti-periplanar to the ortho substituent, is often found to be the global energy minimum. Repulsive interactions and unfavorable orbital overlap can destabilize alternative conformations like the s-cis arrangement. The specific bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation are identified through these computational studies.

DFT calculations can simulate the infrared (IR) and Raman spectra of this compound. researchgate.netnih.gov The calculated vibrational frequencies are often scaled to better match experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and wagging of different functional groups. dergipark.org.tracs.org This detailed assignment helps in the interpretation of the experimental IR and Raman spectra. acs.org For example, the characteristic C=O stretching vibration in acetophenones typically appears as a strong band in the IR spectrum. acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scienceopen.comirjweb.com A smaller gap suggests higher reactivity. scienceopen.com These energy values and the spatial distribution of the HOMO and LUMO can be calculated using DFT methods, providing insights into potential reaction sites and charge transfer characteristics within the molecule. acs.org

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential. scienceopen.comresearchgate.net Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. scienceopen.comresearchgate.net Green and yellow regions represent intermediate potentials. scienceopen.com For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high electron density (red), making it a likely site for interaction with electrophiles. uni-muenchen.de The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential (blue). scienceopen.com This analysis is valuable for predicting the reactive behavior of the molecule in chemical reactions. uni-muenchen.de

Natural Bond Orbital (NBO) and Hirshfeld Surface Analyses

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that interprets the complex, many-electron wavefunction of a molecule in terms of the familiar, localized language of Lewis structures, including chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de The analysis transforms the canonical delocalized molecular orbitals into localized NBOs, allowing for a quantitative description of intramolecular bonding and charge transfer interactions.

Table 1: Key Donor-Acceptor Interactions Typically Analyzed via NBO

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

|---|---|---|---|

| σ (C-C) | σ* (C-C) | Vicinal σ → σ* | Hyperconjugation, bond stabilization |

| π (C=C) | π* (C=C) | Intramolecular π → π* | π-electron delocalization within the ring |

| LP (O) | σ* (C-C/C=O) | Lone Pair → Antibond | Resonance, charge delocalization |

This table represents typical interactions investigated for aromatic ketones. LP denotes a lone pair and * denotes an antibonding orbital.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), it provides a unique surface for each molecule.

This surface can be mapped with various properties, most notably the normalized contact distance (d_norm), which highlights intermolecular contacts. The d_norm property uses a red-white-blue color scheme: red spots indicate contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions signify longer contacts. nih.gov

Global Reactivity Descriptors and Fukui Functions

Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. These descriptors are derived from the energetic response of a molecule to the addition or removal of an electron. researchgate.net Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is related to electronegativity.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. researchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer. |

Fukui Functions

While global descriptors describe the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which atomic sites within a molecule are most susceptible to attack. acs.org The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. nih.gov

Three types of Fukui functions are defined to characterize different types of reactions:

f⁺(r): For nucleophilic attack (electron acceptance).

f⁻(r): For electrophilic attack (electron donation).

f⁰(r): For radical attack.

By calculating the condensed Fukui function for each atom in this compound, one can predict the most likely sites for chemical reactions. For instance, the analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the carbonyl oxygen and specific carbons on the aromatic ring as sites for electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a first-principles quantum mechanical method used to study the properties of many-body systems in the presence of time-dependent potentials, making it a standard tool for calculating electronic excited states. mpg.dewikipedia.org It is an extension of ground-state DFT and offers a balance between computational cost and accuracy for investigating electronic spectra of large molecules. nih.govrsc.org

The linear-response formulation of TD-DFT is most commonly used to calculate vertical excitation energies, oscillator strengths, and, consequently, the theoretical UV-Vis absorption spectrum of a molecule. rsc.org The calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved in the excitation. acs.org

For this compound, TD-DFT calculations can predict its characteristic absorption bands. These typically include a lower-energy, less intense n→π* transition associated with the carbonyl group and more intense π→π* transitions associated with the aromatic system. The results from TD-DFT are often compared with experimental spectra to validate the computational approach. acs.org Such studies provide a detailed understanding of how the molecular structure dictates the optical and electronic properties of the compound.

Table 3: Typical Output of a TD-DFT Calculation for an Aromatic Ketone

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| S₀ → S₁ | ~320-350 | ~0.001 | HOMO → LUMO | n → π* |

| S₀ → S₂ | ~270-290 | ~0.15 | HOMO-1 → LUMO | π → π* |

Note: The values presented are illustrative for a typical aromatic ketone and represent the kind of data generated by TD-DFT calculations. HOMO is the Highest Occupied Molecular Orbital, and LUMO is the Lowest Unoccupied Molecular Orbital.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Bonding Interactions

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous definition of atoms and chemical bonds based on the topological analysis of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de

A key aspect of QTAIM is the analysis of critical points (CPs) in the electron density, where ∇ρ(r) = 0. A bond critical point (BCP) found between two nuclei signifies the presence of a chemical bond, and the line of maximum electron density connecting them is the bond path. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ_b) and the value of its Laplacian (∇²ρ_b), are used to classify the nature of the interaction. For covalent bonds, ρ_b is large and ∇²ρ_b is negative, indicating a concentration of charge. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces), ρ_b is small and ∇²ρ_b is positive. muni.cz This allows for an unambiguous characterization of all bonding interactions within this compound.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to identify and visualize weak non-covalent interactions (NCIs) in real space. protheragen.aitandfonline.com The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that is close to zero in regions of significant non-covalent interaction. protheragen.ai

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished:

Strong, attractive interactions (e.g., hydrogen bonds) appear as prominent spikes at negative values.

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near zero.

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at positive values. tandfonline.com

These interactions are visualized as broad surfaces in 3D space, color-coded to indicate their nature (typically blue for attractive, green for weak, and red for repulsive). For this compound, RDG analysis can map out the intramolecular C-H···O interactions and the van der Waals contacts that contribute to its conformational preference.

Computational Studies on Nonideality Behavior in this compound Mixtures

The study of the nonideal behavior of liquid mixtures provides critical insights into the nature and strength of intermolecular interactions between component molecules. Computational studies in this area often complement experimental measurements of thermophysical properties like density (ρ) and viscosity (η). acs.org

While specific studies on this compound are not prominent, research on its isomer, 4-methylacetophenone, provides a strong model for the computational approaches used. acs.orgresearchgate.net In these studies, excess thermodynamic properties, such as excess molar volume (Vₘᴱ) and viscosity deviation (Δη), are calculated from experimental data. These excess properties quantify the deviation from ideal behavior and are interpreted in terms of molecular interactions. For example, a negative Vₘᴱ often suggests strong specific interactions (like hydrogen bonding) or packing efficiencies that lead to a volume contraction upon mixing, while a positive Vₘᴱ indicates that dispersion forces and the breaking of self-associated structures are dominant. acs.orgresearchgate.net

To model this nonideal behavior, thermodynamic models and equations of state are employed. The Redlich-Kister polynomial equation is commonly used to correlate the excess properties with the mole fraction of the components. acs.org More advanced models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state, are used to predict the thermophysical properties of the mixture. acs.orgresearchgate.net PC-SAFT is a powerful model that accounts for molecular size, shape, dispersion forces, and association interactions, showing good agreement with experimental results for mixtures containing methylacetophenone isomers. researchgate.net These computational approaches are essential for understanding and predicting the phase behavior and properties of mixtures relevant to industrial applications.

Table 4: Properties and Models Used in Studying Nonideal Mixtures of Methylacetophenone Isomers

| Measured Property | Calculated Excess/Deviation Property | Computational Model/Correlation | Information Gained |

|---|---|---|---|

| Density (ρ) | Excess Molar Volume (Vₘᴱ) | Redlich-Kister Equation | Nature of packing and interaction strength (attractive vs. repulsive forces) |

| Viscosity (η) | Viscosity Deviation (Δη) | Redlich-Kister Equation | Information on specific interactions and molecular shape/size effects |

| Density (ρ) | - | PC-SAFT Equation of State | Predictive modeling of mixture density based on molecular parameters |

Research Applications and Advanced Studies of 3 Methylacetophenone

Applications in Pharmaceutical and Medicinal Chemistry Research

The versatile chemical structure of 3'-methylacetophenone has positioned it as a valuable scaffold in the realm of pharmaceutical and medicinal chemistry. Its aromatic ketone framework serves as a foundational component for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. The reactivity of the ketone group, combined with the potential for substitutions on the aromatic ring, allows for the construction of diverse molecular architectures. This structural versatility is instrumental in the development of new drug candidates.

The synthesis of many active pharmaceutical ingredients (APIs) relies on the use of such intermediates. They form the building blocks that are chemically modified in a series of reactions to produce the final drug product. For instance, acetophenone (B1666503) derivatives are utilized in the synthesis of drugs for a range of conditions, including those affecting the central nervous system and inflammatory disorders. The ability to introduce various functional groups onto the this compound core allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, such as their binding affinity to biological targets, solubility, and metabolic stability.

The following table provides examples of how acetophenone derivatives are used as intermediates in the synthesis of well-known drugs:

| Drug | Therapeutic Class | Role of Acetophenone Intermediate |

| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | A substituted acetophenone is a key precursor in one of the common industrial syntheses of ibuprofen. studyraid.com |

| Phenylephrine | Decongestant | Acetophenone derivatives are involved in the synthesis of the phenethylamine (B48288) backbone of phenylephrine. studyraid.com |

| Dextromethorphan | Antitussive (cough suppressant) | The phenyl group from an acetophenone derivative is incorporated into the complex morphinan (B1239233) structure of dextromethorphan. studyraid.com |

Substituted acetophenones, including those derived from this compound, have been the subject of extensive research to explore their potential biological activities. These investigations have revealed a broad spectrum of pharmacological effects, highlighting the potential of this class of compounds in drug discovery.

Certain substituted acetophenones have demonstrated promising activity against mycobacteria, the causative agents of tuberculosis and other serious infections. One such analogue is 4'-hydroxy-3'-methylacetophenone (B56492), which can be used to synthesize heterocyclic compounds with antimycobacterial properties. medchemexpress.com A study analyzing a library of acetophenone derivatives found that several compounds exhibited bacteriostatic activity against mycobacteria. nih.govresearchgate.net The effectiveness of these compounds appears to be linked to their hydrophobicity, suggesting a mechanism that may involve disruption of the lipid-rich mycobacterial cell wall. researchgate.net

The following table summarizes the antimycobacterial activity of selected acetophenone derivatives:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

| Cyclohexylacetophenone | Bacteriostatic | 246 µM |

| Piperidinoacetophenone | Bacteriostatic | 246 µM |

Hydrazone derivatives of methylacetophenones have been investigated for their potential as antiparasitic agents. Hydrazones are a class of organic compounds that have shown a wide range of biological activities, including antimicrobial and antiparasitic effects. jcbsc.orgnih.govresearchgate.net

A study involving the synthesis and evaluation of hydrazone derivatives of 4'-methylacetophenone (B140295) and other ketones assessed their activity against the parasite Trypanosoma brucei brucei. jcbsc.org While the derivatives of 4'-methylacetophenone in this particular study did not show significant activity, the research highlights the ongoing exploration of this chemical class for antiparasitic drug discovery. Further structural modifications of these hydrazone derivatives could lead to compounds with enhanced potency and selectivity against various parasites.

Phenolic acetophenones, which contain a hydroxyl group on the aromatic ring, have been shown to modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling. researchgate.netnih.govmdpi.comresearchgate.net These modulatory effects are largely attributed to their antioxidant and anti-inflammatory properties.

Phenolic compounds can interact with and regulate key signaling molecules and transcription factors that play a crucial role in the inflammatory response, such as nuclear factor-kappa B (NF-κB). nih.gov By modulating these pathways, phenolic acetophenones can influence the expression of pro-inflammatory enzymes and cytokines, thereby exerting anti-inflammatory effects.

The antioxidant activity of phenolic acetophenones is also significant. They can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. For example, 4'-hydroxy-3'-methylacetophenone has been noted for its potent antioxidant activities. medchemexpress.com

Understanding the mechanisms by which acetophenone derivatives exert their biological effects is crucial for the development of new therapeutic agents. Mechanistic studies have begun to elucidate how these compounds interact with biological targets at the molecular level.

For instance, the antimycobacterial activity of some acetophenone derivatives is thought to be related to their hydrophobicity, which may allow them to penetrate the lipid-rich cell wall of mycobacteria and disrupt its integrity or interfere with essential cellular processes. researchgate.net

Contributions to Materials Science and Polymer Chemistry

Utilization as a Building Block for Novel Polymers and Functional Materials

While the direct polymerization of this compound is not extensively documented in mainstream literature, its derivatives are recognized as important building blocks in the synthesis of novel polymers and functional materials. The incorporation of the methylacetophenone moiety into polymer chains can significantly influence the final properties of the material.

One notable derivative, 4'-Bromo-3'-methylacetophenone, serves as a key intermediate in creating innovative polymers. polyolsandpolymers.net The presence of the bromine atom provides a reactive site for various coupling reactions, allowing for its integration into different polymer backbones. The resulting polymers often exhibit enhanced characteristics crucial for applications in electronics, advanced composites, and specialized coatings. polyolsandpolymers.net The versatility of 4'-Bromo-3'-methylacetophenone in chemical transformations makes it an indispensable tool for developing molecules with complex architectures. polyolsandpolymers.net

The general principle involves utilizing the aromatic ring and the ketone group to build larger polymeric structures. For instance, acetophenone, the parent compound of this compound, is a well-known precursor to commercially significant resins through its reaction with formaldehyde (B43269). nih.gov This reaction, an aldol (B89426) condensation, produces copolymers that are foundational components of various coatings and inks. nih.gov This established chemistry for acetophenone suggests a strong potential for this compound to be used in similar condensation polymerizations, leading to polymers with tailored properties due to the presence of the additional methyl group on the aromatic ring.

The development of functional materials from phenolic building blocks is a growing area of research. These materials often retain the intrinsic properties of the phenolic compounds, such as thermal stability and specific reactivity, leading to synergistic effects in various applications. The structural motifs of substituted acetophenones, like this compound, are being explored for the synthesis of such advanced materials.

Development of Advanced Coatings Incorporating Acetophenone Derivatives

Acetophenone derivatives play a significant role in the formulation of advanced coatings, contributing to improved performance and durability. Resins derived from acetophenone, such as acetophenone-formaldehyde resins, are widely used in the paint and coating industry. google.com These resins are known for their ability to enhance gloss, increase solid content, and improve the covering capacity of various coating systems. google.com They are compatible with a wide range of other binders and are effective in reducing viscosity and volatile organic compounds (VOCs). google.com

The incorporation of acetophenone-based resins can lead to coatings with the following enhanced properties:

Improved Gloss and Adhesion: These resins can significantly improve the pigment loading capacity of lacquers, resulting in excellent gloss even at high pigmentation levels. google.com They also contribute to good adhesion on various substrates. google.com

Faster Drying and Increased Hardness: The use of these resins can increase the drying speed of coatings and impart hardness to soft resin systems. google.com

Enhanced Chemical Resistance: Modified acetophenone-formaldehyde resins, particularly those containing epoxy groups, are suitable for producing powder coatings with good chemical resistance and adhesion.

A derivative of this compound, 4'-Bromo-3'-methylacetophenone, is specifically mentioned for its application in the manufacture of high-quality paints. polyolsandpolymers.net While detailed formulations are proprietary, the inclusion of such a functionalized acetophenone derivative suggests a role in creating coatings with specialized properties, potentially related to improved durability, chemical resistance, or thermal stability. polyolsandpolymers.net

The modification of acetophenone-formaldehyde resins, for example through hydrogenation and subsequent reaction with diisocyanates, leads to the formation of polyols that can be crosslinked to create durable coatings. nih.gov This chemical versatility allows for the creation of a wide range of coating materials tailored for specific applications, including industrial, wood, furniture, and architectural coatings. google.com

Studies on Enhanced Optical and Thermal Properties of Derived Materials

The incorporation of this compound and its derivatives into polymer structures is being investigated for its potential to enhance the optical and thermal properties of the resulting materials. The aromatic nature of the acetophenone moiety can contribute to a higher refractive index and improved thermal stability in polymers.

Optical Properties: The inclusion of 4'-Bromo-3'-methylacetophenone in polymer chains has been noted to lead to materials with enhanced optical properties. polyolsandpolymers.net While specific quantitative data is limited in publicly available literature, the principle relies on the introduction of a chromophoric group into the polymer backbone. The aromatic ketone structure can influence the way the material interacts with light, potentially leading to changes in refractive index, absorption, and transparency. The development of polymers with tailored optical properties is crucial for applications in optoelectronics and advanced functional materials.

Thermal Properties: The aromatic structure of this compound is expected to impart greater thermal stability to polymers in which it is incorporated. Aromatic rings are known to increase the rigidity of polymer chains and raise the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often indicative of a material that can withstand higher operating temperatures without losing its structural integrity.

A study on terpolymers synthesized from substituted acetophenones (p-hydroxyacetophenone and p-chloroacetophenone) with formaldehyde demonstrated good thermal stability. The thermal degradation of these resins was studied to ascertain their stability at elevated temperatures. While this study does not directly involve this compound, it provides evidence that the acetophenone structure contributes positively to the thermal properties of polymers.

The following table summarizes the potential effects of incorporating this compound derivatives into polymers:

| Property | Potential Enhancement | Rationale |

| Optical Properties | Increased Refractive Index | Introduction of an aromatic ketone moiety. |

| Modified Light Absorption | Presence of a chromophoric group. | |

| Thermal Properties | Increased Glass Transition Temperature (Tg) | Increased chain rigidity due to the aromatic ring. |

| Enhanced Thermal Stability | The inherent stability of the aromatic structure. |

This table is based on general principles of polymer chemistry and findings from related acetophenone derivatives.

Role in Analytical Chemistry Research

In the realm of analytical chemistry, the purity and well-defined structure of compounds like this compound make them suitable for specific applications, particularly in chromatographic techniques.

Utilization as a Reference Standard in Advanced Chromatographic Methods

While direct and extensive documentation of this compound as a certified reference standard is not widespread, its structural analog, acetophenone, has been utilized as an internal standard in advanced chromatographic methods. For instance, acetophenone has been successfully employed as an internal standard for the separation and quantification of seven major terpenoids in plant essential oils using micellar electrokinetic chromatography (MEKC).

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. The ideal internal standard is chemically similar to the analyte but is not naturally present in the sample. Given the chemical similarity between acetophenone and this compound, it is highly plausible that this compound could serve a similar purpose in the quantification of other aromatic ketones or related compounds in various matrices. Its distinct retention time in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would allow for its clear separation from other components in a mixture.

The use of an internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of the analytical method. The commercial availability of this compound in high purity (typically ≥97%) further supports its potential application as a reference or internal standard in the validation and routine use of chromatographic methods.

Advanced Studies on Aromaticity and Chromophore Properties

The aromaticity and chromophoric nature of acetophenone and its derivatives are subjects of advanced chemical research. A particularly insightful study focused on 2,4,5-trihydroxy-3-methylacetophenone, a derivative of this compound, which was isolated as a chromophore from aged cellulosic pulps. usda.govspecialchem.com This research provides a deep understanding of how substituents on the acetophenone core can influence its electronic structure and reactivity.

The study revealed that 2,4,5-trihydroxy-3-methylacetophenone exhibits a weak aromatic system that can be converted into nonaromatic (quinoid or cyclic aliphatic) tautomers. usda.govspecialchem.com This behavior is highly dependent on the conditions and reaction partners. usda.govspecialchem.com

In alkaline media , the participation of quinoid canonic forms weakens the aromaticity. usda.govspecialchem.com

In neutral and acidic media , a strong hydrogen bond between the 2-hydroxyl group and the acetyl moiety plays a crucial role in favoring quinoid tautomers. usda.govspecialchem.com

This "pseudoquinoid" character superimposed on its aromaticity explains the compound's peculiar reactivity. specialchem.com For example, it is relatively stable toward oxidation and does not readily undergo alkylation or nitration at the C-6 position, in stark contrast to its 2,4,5-trimethoxy derivative, which is more "properly" aromatic and thus more reactive. usda.govspecialchem.com The lability of the aromatic system is further demonstrated by its unusual reaction with hydroxylamine (B1172632), which results in a tetroxime derived from its 2,4,5-triketo tautomer, effectively canceling its aromaticity. usda.govspecialchem.com

These findings are significant as they highlight how the interplay of substituents on the acetophenone ring can fine-tune its aromatic character and, consequently, its chromophoric properties. A chromophore is the part of a molecule responsible for its color. The ability of the acetophenone derivative to exist in different tautomeric forms with varying degrees of aromaticity directly impacts its light-absorbing properties. This research not only provides fundamental insights into the nature of aromaticity but also has practical implications for understanding and potentially controlling the yellowing of cellulosic materials. usda.govspecialchem.com

Investigation of Aromatic System Lability in Hydroxylated Derivatives (e.g., 2,4,5-Trihydroxy-3-methylacetophenone)

A significant area of research has been the investigation of the aromatic system in hydroxylated derivatives of this compound, such as 2,4,5-Trihydroxy-3-methylacetophenone (THMA). This compound, isolated as a chromophore from aged cellulosic pulps, exhibits a notably weak or "labile" aromatic system. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org The peculiarity of THMA lies in its ability to convert into nonaromatic forms, such as quinoid or cyclic aliphatic tautomers, depending on the chemical environment and reaction partners. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org

Several factors contribute to this weakened aromaticity:

In alkaline media , the formation of quinoid canonical forms diminishes the aromatic character of the ring. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org

In neutral and acidic media , a strong hydrogen bond between the 2-hydroxyl group and the acetyl moiety promotes the formation of quinoid tautomers. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org

This inherent instability in its aromatic system leads to unusual chemical behavior. For instance, THMA reacts with hydroxylamine to produce a tetroxime, which is derived from its 2,4,5-triketo tautomer, a reaction that demonstrates the lability of the aromatic ring. rsc.orgchemrxiv.orgcdhfinechemical.com Despite having a hydroquinone (B1673460) structure, which is typically highly susceptible to oxidation, THMA is remarkably stable toward oxidation and is slow to undergo reactions like alkylation or nitration at the CH-6 position. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org This low reactivity is attributed to its "preset" quinoid contributions. rsc.orgchemrxiv.org

The Harmonic Oscillator Model of Aromaticity (HOMA) provides a quantitative measure of aromaticity. Studies show that THMA and the related 2,4,5-trihydroxyacetophenone (THA) have the lowest HOMA values among structurally similar compounds, confirming their weak aromatic character. rsc.org

| Compound | HOMA Value | Relative Aromaticity |

|---|---|---|

| 2,4,5-Trihydroxy-3-methylacetophenone (THMA) | 0.927 | Low |

| 2,4,5-Trihydroxyacetophenone (THA) | 0.929 | Low |

| 2,4,5-Trimethoxy-3-methylacetophenone | 0.953 | Intermediate |

| Other Related Aromatics (e.g., Pyrogallol) | 0.969 - 0.993 | High |

Analysis of Chromophore Properties in Cellulosic Matrices and Related Systems

The hydroxylated derivative 2,4,5-Trihydroxy-3-methylacetophenone is a key chromophore—a color-carrying compound—identified in aged cellulosic materials like paper pulps and cotton. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org The yellowing of these materials is a significant industrial problem, and identifying the responsible chromophores is crucial for developing effective bleaching and preservation strategies. rsc.orgacs.org

The analysis of such chromophores is challenging due to their extremely low concentrations (in the parts-per-billion range) and the diversity of colored compounds present. rsc.orgacs.org However, advanced isolation techniques have made it possible to identify specific structures like THMA. acs.org The high oxidative stability and low reactivity of THMA present a particular challenge, as they hinder the effectiveness of oxidative bleaching processes designed to decolorize cellulosic pulps. rsc.orgchemrxiv.orgcdhfinechemical.comacs.org Its unique chemical properties, stemming from its weak aromatic system, make it resistant to degradation, contributing to its persistence as a color agent in these matrices. rsc.orgchemrxiv.org

Environmental Fate and Degradation Research

Understanding how this compound and its derivatives behave in the environment is essential for assessing their ecological impact. Research in this area focuses on the pathways through which these compounds break down, influenced by factors like sunlight and natural biochemical processes.

Study of Photolytic Degradation Pathways and Influencing Factors

Photolytic degradation, or the breakdown of chemical compounds by light, is a primary pathway for the elimination of many man-made chemicals from the atmosphere and surface waters. For aromatic ketones like this compound, this process is initiated by the absorption of ultraviolet radiation.

While specific degradation studies on this compound are limited, research on closely related substituted acetophenones provides insight into the likely mechanisms. The process generally begins with the excitation of the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. For ortho-methyl substituted acetophenones, this triplet state can undergo an internal hydrogen transfer, leading to the formation of a transient species called a photoenol. This photoenol can then react further, for example, with oxygen.

The environmental conditions, such as the solvent, can significantly influence the reactivity of the excited triplet state. Studies on 2-methylacetophenone have shown that the decay rate of its triplet state decreases as the polarity of the solvent increases.

| Solvent | First-Order Decay Rate Constant (s⁻¹) |

|---|---|

| Cyclohexane | 6.6 x 10⁶ |

| Propan-2-ol | 7.7 x 10⁵ |